molecular formula C19H24N2O3 B14139643 4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate CAS No. 89296-21-9

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate

Katalognummer: B14139643
CAS-Nummer: 89296-21-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: RTHXOYGPOCGSCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate is a chemical compound with a complex structure that includes a cyano group, a hydroxypiperidine moiety, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and the use of catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the cyano group can produce cyclohexylamine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate involves its interaction with specific molecular targets. The hydroxypiperidine moiety can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring.

    4-Cyanocyclohexanol: Contains a cyano group and a hydroxyl group on a cyclohexane ring.

    Cyclohexyl benzoate: A benzoate ester of cyclohexanol.

Uniqueness

4-Cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential biological activity.

Eigenschaften

CAS-Nummer

89296-21-9

Molekularformel

C19H24N2O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

[4-cyano-4-(4-hydroxypiperidin-1-yl)cyclohexyl] benzoate

InChI

InChI=1S/C19H24N2O3/c20-14-19(21-12-8-16(22)9-13-21)10-6-17(7-11-19)24-18(23)15-4-2-1-3-5-15/h1-5,16-17,22H,6-13H2

InChI-Schlüssel

RTHXOYGPOCGSCV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1OC(=O)C2=CC=CC=C2)(C#N)N3CCC(CC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.